molecular formula C13H12N4 B112984 2-(4-Aminophenyl)-1H-benzimidazol-5-amine CAS No. 7621-86-5

2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Cat. No.: B112984
CAS No.: 7621-86-5
M. Wt: 224.26 g/mol
InChI Key: XAFOTXWPFVZQAZ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1H-benzimidazol-5-amine is a high-value benzimidazole derivative serving as a critical synthon in advanced research and development. Its primary research value lies in its dual application across pharmaceutical discovery and high-performance materials science. In medicinal chemistry, the compound's benzimidazole core is a privileged structure in drug design, known for its ability to interact with various biological polymers. This molecule is extensively utilized as a key building block in the synthesis of novel therapeutic agents, with research focusing on its potential in targeted therapies, particularly in oncology . The presence of multiple amino groups facilitates its incorporation into larger, more complex molecular architectures, making it a versatile intermediate for generating compounds with diverse biological activity profiles. Concurrently, in materials science, this compound is investigated as a novel diamine monomer for the synthesis of polyimide (PI) films. Research demonstrates that incorporating this monomer enhances the thermal stability of the resulting polymers. Studies comparing PI films have shown that those derived from this diamine exhibit superior thermal stability, retaining mechanical properties such as tensile strength and modulus more effectively at high temperatures compared to other common diamines . This makes it a compound of significant interest for developing next-generation materials for extreme environment applications, including in aerospace and electronics. Its role in these two distinct fields underscores its utility as a multifunctional research chemical for scientists pushing the boundaries of both chemical and material innovation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFOTXWPFVZQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0064755
Record name 2-(4-Aminophenyl)-1H-benzimidazol-2-amine
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Molecular Weight

224.26 g/mol
Source PubChem
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CAS No.

7621-86-5
Record name 2-(4-Aminophenyl)-5-aminobenzimidazole
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Record name 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)-
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Record name 2-(4-aminophenyl)-1H-benzimidazol-2-amine
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Advanced Spectroscopic and Analytical Characterization Techniques

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 2-(4-Aminophenyl)-1H-benzimidazol-5-amine from impurities and other components in a mixture. These techniques provide both qualitative and quantitative data, ensuring the compound meets the required specifications for its intended use.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound. It offers high resolution and sensitivity, making it suitable for both purity assessment and quantification. A typical reverse-phase HPLC method might utilize a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Table 1: HPLC Methods for the Analysis of Benzimidazole (B57391) Derivatives

AnalyteColumnMobile PhaseDetectionReference
This compoundNewcrom R1Acetonitrile, Water, Phosphoric AcidUV-Vis, MS sielc.com
1H-Benzimidazole-5-sulfonic acid, 2-(4-aminophenyl)-1-octadecyl-Newcrom R1Acetonitrile, Water, Phosphoric AcidUV-Vis, MS sielc.com
Ractopamine (B1197949)Acrylamide-based MIPAcetonitrile-TriethylamineNot Specified nih.gov

Coupled with HPLC, UV-Vis spectrophotometry is a common detection method for this compound. The benzimidazole structure contains chromophores that absorb ultraviolet and visible light at specific wavelengths. The absorbance is directly proportional to the concentration of the compound, allowing for accurate quantification. For instance, the UV spectrum of this compound in ethanol (B145695) shows an absorption maximum at 335 nm. chemicalbook.com In the analysis of other amine compounds, detection is often set at 250 nm. nih.govresearchgate.net

Fluorescence detection offers enhanced sensitivity and selectivity for compounds that fluoresce. Benzimidazole derivatives, including this compound, can exhibit fluorescence, making this a valuable detection method. nih.govdistantreader.org For example, a related compound, 5′-amino-2-(2′-hydroxyphenyl)benzimidazole, displays an emission peak at 540 nm. nih.gov This technique is particularly useful for detecting trace amounts of the compound. The use of fluorescent probes like 2-(4-aminophenyl) benzothiazole (B30560) (APBT) has also been explored for staining and analysis in biological applications. nih.gov

For unequivocal identification and structural elucidation, HPLC can be coupled with mass spectrometry (LC-MS). sielc.com This powerful combination provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity with high certainty. For Mass-Spec compatible applications, phosphoric acid in the mobile phase is typically replaced with formic acid. sielc.comsielc.com LC-MS/MS, a tandem mass spectrometry technique, has been effectively used for the analysis of other heterocyclic amines in complex matrices like cooked meats, demonstrating its high sensitivity and specificity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the analysis of this compound. This technique is suitable for volatile and thermally stable compounds. The NIST (National Institute of Standards and Technology) library contains a GC-MS spectrum for 2-(4-Aminophenyl)-1H-benzimidazol-6-amine, a closely related isomer, showing a top peak at a mass-to-charge ratio (m/z) of 224, which corresponds to the molecular ion. nih.gov This indicates that GC-MS can be successfully applied for the identification of this class of compounds.

Solid-Phase Extraction (SPE) is a sample preparation technique frequently used to isolate and concentrate analytes from complex samples before chromatographic analysis. nih.gov It plays a crucial role in the analysis of trace levels of compounds. nih.gov

Molecularly Imprinted Solid-Phase Extraction (MISPE) is a more selective form of SPE. elsevierpure.comfrontiersin.org It utilizes molecularly imprinted polymers (MIPs), which are synthetic polymers with cavities specifically designed to recognize and bind to a target molecule or structurally related compounds. mdpi.com This high selectivity makes MISPE an excellent choice for extracting specific analytes from complex matrices with high recovery rates. nih.govmdpi.com For instance, MISPE has been successfully used for the determination of nitrosamines in water and beverage samples and ractopamine in pig urine, demonstrating its effectiveness in various applications. nih.govnih.gov This technique relies on the specific interactions, such as hydrogen bonding, between the template molecule (the analyte) and the functional monomers used to create the polymer. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the molecular-level investigation of this compound, offering detailed insights into its atomic framework and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for delineating the carbon-hydrogen framework of organic molecules. While comprehensive, assigned spectral data for this compound is not extensively detailed in publicly available literature, analysis of its derivatives provides insight into the expected spectral features.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons. The protons of the two primary amine (-NH₂) groups and the imidazole (B134444) N-H proton would likely appear as broad signals at lower fields (higher ppm values), typically in the range of δ 10.0-13.0 ppm for the imidazole N-H and δ 3.5-5.0 ppm for the amino groups, depending on the solvent and concentration. The aromatic protons on the two distinct phenyl rings would produce a complex pattern of signals in the aromatic region (approximately δ 6.5-8.0 ppm).

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for a derivative, 2-((4-Aminophenyl)-1H-benzimidazole)-N-(3-hydroxybenzylidine), has been reported, confirming the presence of the core benzimidazole structure. For the parent compound, distinct signals would be anticipated for the carbons of the benzimidazole core and the 4-aminophenyl substituent. The carbon atom at the 2-position of the imidazole ring (C=N) is characteristically shifted downfield.

Anticipated NMR Spectral Data The following table is a representation of expected signals based on the analysis of similar compounds.

Nucleus Expected Chemical Shift (δ, ppm) Assignment
¹H ~12.5 Imidazole N-H
¹H ~6.5 - 8.0 Aromatic C-H
¹H ~3.5 - 5.0 Amine N-H₂
¹³C ~150 - 155 Imidazole C2

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies observed in the FT-IR spectrum include strong bands corresponding to the N-H stretching of the primary amine and imidazole groups, C-H stretching of the aromatic rings, C=N stretching of the imidazole ring, and C=C stretching within the aromatic systems.

Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 N-H Stretching Primary Amine (-NH₂) & Imidazole (N-H)
3100 - 3000 C-H Stretching Aromatic C-H
~1620 C=N Stretching Imidazole Ring
1600 - 1450 C=C Stretching Aromatic Rings

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-electron system. The extended conjugation across the benzimidazole and aminophenyl rings in this compound results in strong absorption in the UV region.

Studies have reported the maximum absorption wavelength (λmax) for this compound, which is indicative of its electronic structure.

UV-Vis Absorption Data

Solvent λmax (nm) Reference(s)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This method provides data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Typical Crystallographic Features of Related Benzimidazoles

Parameter Common Observation Reference(s)
Crystal System Monoclinic or Triclinic
Key Interactions N—H⋯N Hydrogen Bonding
π–π Stacking

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure changes in the physical and chemical properties of a material as a function of increasing temperature under a controlled atmosphere. It is the primary method for assessing the thermal stability of a compound. The analysis involves heating a sample on a high-precision balance and recording the mass loss as the temperature rises.

Specific TGA data for this compound is not available in the reviewed sources. However, a typical TGA experiment would reveal the temperature at which the compound begins to decompose. For a thermally stable compound like this, the TGA curve would show a flat baseline with negligible mass loss up to a high temperature, after which a sharp drop in mass would signify decomposition. The onset temperature of this mass loss is a critical parameter for defining its thermal stability limit. The decomposition may occur in one or multiple steps, which would be indicated by distinct steps in the TGA curve.

Conceptual TGA Data Profile

Temperature Range (°C) Mass Loss (%) Interpretation
Ambient to T_onset ~0% Compound is thermally stable

Theoretical and Computational Investigations of 2 4 Aminophenyl 1h Benzimidazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule. These studies can predict the geometry, stability, and reactivity of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can be employed to optimize the molecular geometry and determine its most stable three-dimensional arrangement.

These calculations provide key electronic parameters. The distribution of electron density can be mapped to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. The locations of the two primary amine groups and the nitrogen atoms within the imidazole (B134444) ring are expected to be electron-rich, making them key sites for hydrogen bonding. Theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. tandfonline.com

Table 1: Representative Theoretical Electronic Properties for a Benzimidazole (B57391) Scaffold This table presents typical data obtained from DFT calculations on related benzimidazole structures to illustrate the expected values for this compound.

ParameterRepresentative ValueSignificance
Total Energy -X HartreesIndicates the stability of the optimized molecular structure.
Dipole Moment ~2-4 DebyeQuantifies the overall polarity of the molecule, influencing solubility and binding.
HOMO Energy ~ -5.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy ~ -1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap ~ 4.0 eVIndicates chemical reactivity and kinetic stability; a larger gap implies higher stability.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic transitions. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring and the benzimidazole core, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed across the fused ring system, representing the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability; a larger gap suggests lower chemical reactivity and higher kinetic stability. This analysis helps predict how the molecule will interact with other chemical species, including biological macromolecules.

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are pivotal in drug discovery for predicting how a ligand (the molecule of interest) might bind to a protein's active site. These studies help to elucidate potential mechanisms of action and guide the design of more potent derivatives.

Molecular docking simulations place the 3D structure of this compound into the binding pocket of a target protein to predict its preferred binding orientation and affinity. Studies on similar benzimidazole derivatives have shown their potential to inhibit various enzymes, such as cyclooxygenase (COX), DNA gyrase, and protein kinases. tandfonline.comresearchgate.netresearchgate.net

In a typical docking study, the benzimidazole core and its substituents would form key interactions with amino acid residues in the active site. For this compound, the following interactions are plausible:

Hydrogen Bonds: The amine groups (-NH2) and the imidazole nitrogens (-NH-, -N=) are prime candidates for forming hydrogen bonds with polar amino acid residues like serine, threonine, or aspartic acid. researchgate.net

π-π Stacking: The aromatic phenyl and benzimidazole rings can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov

The results are often scored based on the calculated binding energy, where a more negative value indicates a more favorable and stable interaction.

Table 2: Illustrative Molecular Docking Results for a Benzimidazole Ligand with a Kinase Target This table provides a hypothetical example of docking results, based on findings from studies on related benzimidazole-based inhibitors.

Target ProteinBinding Energy (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
Protein Kinase (e.g., Aurora B) -8.5LYS 106Hydrogen Bond (with amine group)
GLU 155Hydrogen Bond (with imidazole NH)
VAL 89Hydrophobic Interaction
PHE 158π-π Stacking (with benzimidazole ring)

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Pharmacophore models for benzimidazole derivatives have been developed to identify the crucial chemical features responsible for their activity. researchgate.net

A pharmacophore model for this compound would likely include:

Hydrogen Bond Donors (HBD): The two primary amine groups and the imidazole N-H group.

Hydrogen Bond Acceptors (HBA): The imine nitrogen atom (=N-) in the imidazole ring.

Aromatic Rings (AR): The phenyl ring and the fused benzene (B151609) ring of the benzimidazole core.

Such a model serves as a 3D query to screen large chemical databases for other compounds that share these features and may possess similar biological activity. researchgate.netdovepress.com

This compound possesses rotational freedom around the single bond connecting the phenyl group to the benzimidazole core. Conformation analysis is the process of exploring these possible 3D arrangements to find the most stable, low-energy conformation.

This is a critical preliminary step for docking and pharmacophore studies, as the molecule's conformation dictates how it fits into a protein's binding site. Energy minimization algorithms are used to calculate the potential energy of thousands of possible conformations, identifying the one with the lowest energy. This optimized structure is then used for subsequent modeling to ensure that the predictions of binding and activity are based on the most energetically favorable state of the molecule. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug design. rsc.org These methods establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. rsc.org For the benzimidazole class of compounds, QSAR is a frequently utilized tool to predict activities and guide the synthesis of novel, more potent derivatives. nih.gov

While specific QSAR models exclusively for this compound are not extensively documented in public literature, the methodologies are well-established for the broader benzimidazole and aminophenyl scaffolds. For instance, a study on 48 aminophenyl benzamide (B126) derivatives, which share structural similarities, utilized a five-point pharmacophore model with two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor to develop a predictive 3D-QSAR model. nih.gov Such a model helps in understanding the spatial arrangement of chemical features necessary for biological activity.

In a QSAR analysis of halogen- and amidino-substituted benzimidazoles for antiproliferative activity, models were developed that elucidated the effects of different substituents. mdpi.com These models often rely on descriptors like Burden eigenvalues (BCUT), which relate to the topological and spatial distribution of atomic properties like polarizability and van der Waals volumes. mdpi.com The robustness of these models is typically validated through statistical measures like the cross-validated correlation coefficient (q²) and by performing Y-randomization tests to ensure the model was not generated by chance. mdpi.com

Predictive QSAR models are instrumental in forecasting the biological potential of new compounds before they are synthesized. In a study of benzimidazole derivatives as inhibitors of the α-amylase enzyme, a QSAR model was developed using the Multiple Linear Regression (MLR) technique. nih.gov The model indicated that properties such as exact mass, topological diameter, and the number of rotational bonds were highly influential on the inhibitory activity. nih.gov Based on this model, new benzimidazole derivatives were designed that showed potentially higher biological activity than the reference drug, acarbose. nih.gov

For a series of benzimidazoles with activity against Pseudomonas aeruginosa, QSAR models were successfully used to predict antibacterial activity. nih.gov These models demonstrated a very good fit between predicted and experimental values, indicating their reliability for guiding the synthesis of new antibacterial agents within the defined chemical space. nih.gov Similarly, a QSAR model for PLpro inhibitors against SARS-CoV-2, which included benzimidazole derivatives, found that the presence of an aromatic ring and a basic nitrogen atom was crucial for good antiviral activity. mdpi.com

Below is a table representing typical statistical parameters for a QSAR model, based on a study of PLpro inhibitors. mdpi.com

ParameterValueDescription
0.770The square of the cross-validation correlation coefficient, indicating good internal predictive ability.
0.833The square of the correlation coefficient for the training set, showing a good fit of the model.
r²_test 0.721The square of the correlation coefficient for the external test set, indicating good external predictive ability.
Components 5The number of principal components used to obtain the optimal q² value.

This table illustrates the statistical validation of a QSAR model for a series of molecules with PLpro inhibitory activity, demonstrating its predictive power. mdpi.com

The principles of QSAR and structural understanding of ligand-protein interactions are fundamental to in silico screening and the design of virtual libraries. These techniques allow for the rapid evaluation of large numbers of hypothetical compounds against a biological target. The benzimidazole scaffold is a common starting point for such library designs due to its proven biological activity. nih.govnih.gov

The process often involves designing a general scaffold, such as the this compound core, and then computationally adding a wide variety of substituents at different positions. nih.gov For example, in the design of novel cyclooxygenase-2 (COX-2) inhibitors, a 4-(methylsulfonyl) phenyl group was attached to the C-2 position of a benzimidazole core to enhance selectivity. nih.gov These virtual compounds are then docked into the active site of the target protein to predict their binding affinity and mode. nih.govnih.gov Compounds that show promising docking scores and favorable interactions can then be prioritized for actual synthesis and in vitro testing. nih.gov This approach significantly streamlines the drug discovery process by focusing resources on the most promising candidates. researchgate.netijpsjournal.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand, such as this compound, and its protein target over time. This method provides critical information on the stability of the protein-ligand complex and the conformational changes that occur upon binding.

MD simulations are used to assess the stability of a ligand within the binding pocket of a protein. nih.gov By simulating the movement of atoms over a period of time (e.g., nanoseconds), researchers can analyze metrics like the root-mean-square deviation (RMSD) of the protein backbone and the ligand. researchgate.net A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode and the protein structure is not significantly perturbed. researchgate.net

In studies of benzimidazole derivatives targeting various proteins, MD simulations have been crucial. For instance, simulations of benzimidazoles with β-tubulin, a target for anthelmintic drugs, revealed how resistance-conferring mutations could alter binding affinities and reduce the number of crucial hydrogen bonds, leading to a loss of efficacy. nih.gov Similarly, MD simulations of newly designed benzimidazole derivatives as potential α-amylase inhibitors confirmed the stability of the proposed molecules within the enzyme's active site. nih.gov

The following table summarizes typical analyses performed during MD simulations to assess complex stability.

AnalysisDescriptionImplication for Stability
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions in the protein backbone and ligand over time compared to a reference structure.A low and stable RMSD plot indicates the system has reached equilibrium and the complex is stable. researchgate.net
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual amino acid residues around their average positions.High fluctuations can indicate flexible regions of the protein, while low fluctuations in the binding site suggest stable interactions with the ligand.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.A consistent number of hydrogen bonds, particularly with key active site residues, indicates a stable and strong interaction. nih.gov

MD simulations also provide detailed insights into the specific conformational changes in both the ligand and the protein upon binding. nih.gov They can reveal how a ligand induces a particular protein conformation or how the flexibility of the ligand allows it to adapt to the binding site.

For example, MD studies on benzimidazole-based inhibitors have shown how the ligand can cause subtle but important shifts in the positions of key amino acid residues in the active site, leading to a more stable interaction. nih.gov The simulations can also highlight the importance of specific interactions, such as hydrogen bonds or hydrophobic contacts, that anchor the ligand in the binding pocket. mdpi.com This detailed understanding of the binding mechanism at a dynamic, atomic level is invaluable for optimizing lead compounds to improve their affinity and specificity for the target protein.

Advanced Applications in Medicinal Chemistry and Pharmacology

Anticancer Activities and Mechanisms

The 2-(4-aminophenyl)-1H-benzimidazol-5-amine core is integral to a multitude of compounds exhibiting potent anticancer activities. These activities are realized through several distinct and sophisticated mechanisms, including the modulation of critical cellular pathways and direct interaction with fundamental components of cell replication and survival. Research into its derivatives has unveiled a broad spectrum of action against cancer cells, targeting enzymes and structural proteins essential for tumor growth and proliferation.

The benzimidazole (B57391) framework serves as an effective scaffold for the development of potent kinase inhibitors, which are crucial in disrupting the signaling pathways that drive cancer cell proliferation and survival. nih.gov Derivatives of this structure have been shown to target several key oncogenic kinases.

One significant area of research involves overcoming resistance to existing kinase inhibitors. For instance, certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been developed to combat resistance to Imatinib (B729), a tyrosine kinase inhibitor used in chronic myeloid leukemia (CML). researchgate.net These compounds effectively target the BCR-ABL protein, a constitutively active tyrosine kinase central to CML pathogenesis. researchgate.net

Furthermore, specific derivatives have been engineered to inhibit Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase that plays a vital role in tumorigenesis. nih.gov Virtual screening and subsequent synthesis have led to the discovery of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones that show significant inhibitory activity against FGFR1. nih.gov The antiproliferative effects of these compounds have been demonstrated in cancer cell lines that are dependent on FGFR1 signaling. nih.gov Other research has focused on developing benzimidazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another key kinase in tumor angiogenesis. nih.gov

Compound NameTarget KinaseIC₅₀ (µM)Cell Line
5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-oneFGFR10.32KG1 (myeloma)
5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-oneFGFR10.63KG1 (myeloma)

A primary mechanism through which this compound and its derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Treatment with these compounds can activate specific signaling cascades that lead to the systematic dismantling of cancer cells. nih.gov

Studies on imatinib-resistant CML cells have shown that benzimidazole derivatives not only inhibit kinase activity but also trigger apoptosis, confirmed by an increase in caspase-3/7 activity. researchgate.net This apoptotic induction is often accompanied by changes in the expression levels of key regulatory genes. For example, analysis has revealed altered expression of pro-apoptotic genes like BAX, BIM, and BAD. researchgate.net In glioma models, a related compound, 2-(4-aminophenyl) benzothiazole (B30560), led to a 23-fold increase in the proportion of apoptotic cells, as measured by TUNEL assay. researchgate.net This effect was associated with an enhanced expression of the tumor suppressor protein p53, a critical regulator of the apoptotic process. researchgate.net

While not a primary mechanism for all derivatives, the benzimidazole core is present in potent DNA-modifying agents. The most prominent example is Bendamustine, a nitrogen mustard derivative of benzimidazole. acs.orgnih.gov This drug was designed as a bifunctional anticancer agent, combining the alkylating properties of the nitrogen mustard group with the potential antimetabolite activity of the purine-like benzimidazole ring. acs.org

Bendamustine functions as a DNA alkylating agent, forming covalent bonds with DNA. This action leads to the formation of inter-strand cross-links, which disrupts DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis. acs.org The incorporation of the benzimidazole structure distinguishes it from other alkylating agents and contributes to its unique activity profile. nih.gov

The microtubule cytoskeleton is a critical target for cancer chemotherapy, and the benzimidazole scaffold has proven to be a valuable template for designing agents that interfere with microtubule dynamics. nih.govresearchgate.net These agents can function either by destabilizing microtubules (inhibiting polymerization) or by stabilizing them, both of which lead to mitotic arrest and apoptosis in rapidly dividing cancer cells. nih.gov

Numerous FDA-approved drugs containing a benzimidazole ring, such as nocodazole (B1683961) and albendazole, are well-known microtubule-destabilizing agents. nih.gov Research has expanded upon this, developing novel 2-Aryl-1H-benzo[d]imidazole derivatives that inhibit tubulin polymerization in vitro and disrupt the intracellular microtubule network. nih.gov This disruption causes cells to arrest in the G2/M phase of the cell cycle. nih.govyoutube.com Interestingly, while most benzimidazole-based agents are destabilizers, some novel derivatives have been found to act as microtubule-stabilizing agents, showcasing the versatility of the scaffold. nih.gov

Compound Class/NameMechanismIC₅₀Cell LineReference
2-Aryl-1H-benzo[d]imidazole (Compound O-7)Microtubule Destabilization0.236 µMA549 (Lung) nih.gov
Benzimidazole Carboxamide (Compound 7n)Tubulin Polymerization Inhibition5.05 µM (tubulin)SK-Mel-28 (Melanoma) youtube.com
2-Aryl Benzimidazole (Compound 4f)Tubulin Inhibition0.61 µmol/LSiha (Cervical) nih.gov
Benzimidazole Derivative (NI-18)Microtubule Stabilization2.33 µMA549 (Lung) nih.gov

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. Inhibiting these enzymes leads to DNA strand breaks and cell death, making them effective targets for anticancer drugs. Several novel benzimidazole derivatives have been identified as potent inhibitors of both eukaryotic DNA topoisomerase I and topoisomerase II. nih.gov

In comparative studies, certain benzimidazole compounds have demonstrated greater potency than established clinical drugs. For example, 2-Phenoxymethylbenzimidazole was found to be a more potent topoisomerase I poison than the reference drug camptothecin. nih.gov Similarly, other derivatives exhibited significant inhibitory activity against topoisomerase II, with potency exceeding that of etoposide. nih.gov

Compound NameTarget EnzymeIC₅₀ (µM)Reference
2-PhenoxymethylbenzimidazoleTopoisomerase I14.1 nih.gov
5-nitro-2-phenoxymethyl-benzimidazoleTopoisomerase I248 nih.gov
2-(p-nitrobenzyl)benzoxazoleTopoisomerase II17.4 nih.gov
5-Chloro-2-(p-methylphenyl)benzoxazoleTopoisomerase II22.3 nih.gov

Note: Benzoxazole derivatives are included for structural comparison and to highlight the activity of related heterocyclic systems.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks. Inhibiting PARP in cancers with pre-existing DNA repair defects (e.g., those with BRCA mutations) leads to a synthetic lethal effect, making PARP inhibitors a highly effective targeted therapy. The benzimidazole carboxamide scaffold has emerged as the foundation for an effective series of PARP-1 inhibitors due to its high intrinsic potency and relatively low molecular weight.

The amide group of the benzimidazole carboxamide acts as a mimic of nicotinamide, the natural substrate of PARP, allowing it to bind effectively to the enzyme's active site. This binding is stabilized by crucial intermolecular hydrogen bonds with amino acid residues Gly-863 and Ser-904, along with a π-π stacking interaction with Tyr-907. These efforts have led to the development of potent preclinical candidates like A-620223, which shows excellent potency against both the PARP-1 enzyme and in whole-cell assays. youtube.com

Compound NameTarget EnzymePotencyReference
Veliparib (ABT-888)PARP-1Lead Compound
A-620223PARP-1Kᵢ = 8 nM, EC₅₀ = 3 nM youtube.com

Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of the 2-phenylbenzimidazole (B57529) scaffold have been identified as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism. nih.govresearchgate.net DHFR catalyzes the conversion of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. nih.gov Consequently, inhibiting DHFR is a proven strategy for anticancer and antimicrobial therapies.

In silico studies have elucidated the mechanism of action for certain derivatives. Molecular docking analyses of N-alkylated-2-(substituted phenyl)-1H-benzimidazole compounds have shown that they can effectively bind to the active site of DHFR. For instance, one such derivative was found to interact with crucial amino acids within the binding pocket of the DHFR-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) complex, indicating its potential to disrupt the enzyme's function and arrest cell growth. nih.gov This line of research highlights the potential of the 2-(4-aminophenyl)benzimidazole backbone in designing targeted DHFR inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are fundamental to optimizing the anticancer potential of the 2-(4-aminophenyl)benzimidazole scaffold. These investigations systematically alter the chemical structure to understand how specific modifications influence biological activity, guiding the design of more potent and selective drug candidates. researchgate.netresearchgate.net Key areas of modification include the N-1 and C-2, C-5, and C-6 positions of the benzimidazole core, with research showing that the type and position of substituents significantly impact cytotoxicity and the mechanism of action. nih.govrsc.org

Influence of Substituents on Cytotoxicity and Selectivity

The therapeutic efficacy of benzimidazole derivatives is profoundly influenced by the nature and placement of substituents on the aromatic rings. Research has demonstrated that these modifications can dramatically alter a compound's cytotoxicity against cancer cells and its selectivity over healthy cells.

For example, studies on 2-phenylbenzimidazole derivatives revealed that the presence of electron-donating groups, such as 3,4-dimethoxy or 4-dimethylamino, on the C-2 phenyl ring notably enhanced antitumor activity. tandfonline.com In contrast, the introduction of electron-withdrawing groups like 4-chloro or 3-nitro often resulted in moderate to weak activity. tandfonline.com The position of the substituent is also critical; para-substituted compounds on the phenyl ring have generally shown improved activity compared to ortho- or meta-substituted analogs. researchgate.net

The following table summarizes the cytotoxic activity of selected benzimidazole-triazole hybrids, illustrating the impact of different substituents on their efficacy against various cancer cell lines.

CompoundSubstituent (R)HepG-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
5e 4-Nitrophenyl>30>3016.5719.14
5g 4-Methoxyphenyl13.5918.679.398.70
6e 3,4-Dimethoxybenzylidene22.1511.2325.4821.09
6f 4-Dimethylaminobenzylidene10.1112.3915.7728.53
6g 4-Hydroxy-3-methoxybenzylidene5.343.344.9110.92
Doxorubicin (Standard)4.175.574.895.06
Data sourced from a study on benzimidazole-triazole hybrids. tandfonline.com

Furthermore, research into 2-arylbenzimidazole derivatives showed that chlorination at the C-6 position of the benzimidazole ring, combined with an N,N-diethyl substituent at the para-position of the C-2 benzene (B151609) ring, resulted in the highest antiproliferative activity against several cancer cell lines. nih.gov This highlights the synergistic effect of substitutions at multiple sites.

Targeted Therapies and Precision Medicine Approaches

The development of 2-(4-aminophenyl)benzimidazole derivatives aligns with the principles of targeted therapy and precision medicine, which aim to provide tailored treatments based on the specific molecular characteristics of a patient's cancer. nih.govnih.govdocumentsdelivered.com A key challenge in oncology is acquired drug resistance, and benzimidazole derivatives have shown promise in overcoming this hurdle.

In the context of chronic myeloid leukemia (CML), resistance to tyrosine kinase inhibitors like imatinib is a significant clinical problem. Studies have investigated 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives for their ability to overcome this resistance. These compounds were found to induce apoptosis (programmed cell death) and inhibit the function of P-glycoprotein (P-gp) in imatinib-resistant CML cells. P-gp is an efflux pump that actively removes chemotherapy drugs from cancer cells, and its inhibition can restore sensitivity to treatment. nih.gov This research demonstrates a precision medicine approach, where a benzimidazole derivative is used to counteract a specific resistance mechanism, potentially improving outcomes for patients with refractory CML. nih.gov

Antimicrobial Activities and Mechanisms

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents, with derivatives exhibiting a wide spectrum of activity against various pathogens. researchgate.netresearchgate.net The structural similarity of the benzimidazole nucleus to purine (B94841) allows these compounds to interfere with essential bacterial metabolic pathways, such as the biosynthesis of nucleic acids and proteins. rdd.edu.iq

Antibacterial Action (e.g., against E. coli, S. aureus)

Derivatives of 2-(4-aminophenyl)benzimidazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant species like Staphylococcus aureus and Escherichia coli. pnrjournal.comasianpubs.org

Research has shown that specific substitutions can enhance this activity. For example, N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have been evaluated for their antibacterial efficacy. One derivative, in particular, displayed significant inhibitory action against S. aureus and even methicillin-resistant S. aureus (MRSA), a major cause of hospital-acquired infections. nih.gov

The minimum inhibitory concentrations (MIC) for selected derivatives against various bacterial strains are presented below.

CompoundS. faecalis MIC (µg/mL)S. aureus MIC (µg/mL)MRSA MIC (µg/mL)
2g 844
Amikacin 888
Data sourced from a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives. nih.gov

Other studies have found that certain 2-arylbenzimidazole derivatives exhibit potent and selective activity against Enterococcus faecalis, with MIC values as low as 0.25 µg/mL. nih.gov Furthermore, combining the benzimidazole core with other heterocyclic moieties, such as pyridone, has yielded compounds with antibacterial activity superior to standard antibiotics like ciprofloxacin (B1669076) against strains like P. aeruginosa. researchgate.net

Disruption of Cell Membrane Integrity

A key mechanism contributing to the antibacterial effect of certain benzimidazole derivatives is the disruption of bacterial cell membrane integrity. The amphiphilic nature of some of these compounds, possessing both polar (e.g., guanidine-like) and lipophilic regions, allows them to interact with and perturb the bacterial membrane. acs.org

Studies on benzimidazole Schiff base derivatives have used differential scanning calorimetry (DSC) to examine their interaction with lipid systems that mimic bacterial and mammalian membranes. mdpi.com These experiments showed that at higher concentrations, a benzimidazole derivative induced greater fluidity in a membrane model mimicking that of bacteria (composed of DMPC/DMPG lipids). This suggests that the compound preferentially integrates into and destabilizes the bacterial membrane, which could lead to increased permeability and cell death. mdpi.comresearchgate.net This mechanism offers a degree of selectivity, as the compound has a lesser effect on model mammalian membranes, potentially translating to lower toxicity for host cells. mdpi.com

Anti-inflammatory and Analgesic Properties

In addition to their antimicrobial and antiparasitic activities, benzimidazole derivatives have emerged as promising candidates for the development of anti-inflammatory and analgesic agents. The structural features of these compounds allow them to interact with key targets in inflammatory pathways.

A primary mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Several benzimidazole derivatives have been shown to be inhibitors of COX enzymes. nih.gov

Furthermore, some 2-substituted benzimidazol-4-ols have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory cascade that produces leukotrienes. nih.gov The inhibition of both COX and LOX pathways is a desirable characteristic for a broad-spectrum anti-inflammatory agent. The structural characteristics of this compound suggest that it could potentially modulate these inflammatory pathways, making it a subject of interest for the development of new anti-inflammatory drugs.

Comparison with NSAIDs

While direct comparative studies between this compound and specific Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) are not extensively documented, the anti-inflammatory potential of the broader benzimidazole class provides a basis for comparison. The anti-inflammatory action of many benzimidazole derivatives is attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are also the primary targets for most NSAIDs. nih.gov

Structure-activity relationship (SAR) studies reveal that substitutions on the benzimidazole nucleus are critical for anti-inflammatory activity. The nature and position of these substituents significantly influence the compound's ability to inhibit inflammatory enzymes. nih.gov For instance, studies on 2-phenyl-substituted benzimidazoles have shown that:

An amine group at certain positions can enhance the inhibition of COX-1, COX-2, and 5-lipoxygenase. nih.gov

A lipophilic group at other positions favors COX-1 inhibition. nih.gov

A hydrophilic group can enhance COX-2 inhibition. nih.gov

This tunable nature suggests that benzimidazole derivatives can be designed as selective or dual inhibitors of inflammatory pathways, potentially offering different efficacy and side-effect profiles compared to traditional NSAIDs. Fused benzimidazole systems have also been developed as non-acidic anti-inflammatory agents, distinguishing them from the acidic nature of many common NSAIDs. nih.gov

Other Therapeutic Applications

The versatility of the benzimidazole scaffold extends to a wide array of other potential therapeutic uses, including the management of hypertension, diabetes, viral infections, oxidative stress, and leukemia.

Benzimidazole derivatives are well-established as potent antihypertensive agents. researchgate.net This is highlighted by the clinical success of drugs like Candesartan and Telmisartan, which are Angiotensin II type 1 receptor (AT₁R) blockers containing a benzimidazole core. researchgate.netntnu.no The mechanism of action involves antagonizing the AT₁ receptor, which prevents the vasoconstrictive effects of angiotensin II, a key hormone in blood pressure regulation. researchgate.net

Research into the structure-activity relationship for this class of compounds has identified key structural requirements for potent AT₁ receptor antagonism:

The functional groups on the benzimidazole nucleus play a pivotal role in the effectiveness of the antihypertensive effect. ntnu.no

A carboxylate group at position 7 of the benzimidazole core is crucial as it binds effectively to the Lys199 residue of the AT₁ receptor. ntnu.no

Substitutions at other positions, such as a short lipophilic group at position 6, can further enhance activity. ntnu.no

Quantitative structure-activity relationship (QSAR) analyses have been performed on large sets of benzimidazole analogues to optimize their interaction with the AT₁ receptor, leading to the design of new derivatives with activity comparable to the established drug Losartan. researchgate.netresearchgate.net

Derivatives of benzimidazole have emerged as promising candidates for the treatment of diabetes mellitus through various mechanisms of action. wisdomlib.org Research has shown that 2-aminobenzimidazole (B67599) structures, in particular, exhibit antidiabetic properties. researchgate.net The therapeutic potential stems from their ability to modulate key pathways in glucose and lipid metabolism.

Key mechanisms identified in preclinical studies include:

Peroxisome Proliferator-Activated Receptor (PPAR) Activation : Some benzimidazole compounds target and activate PPARs, especially PPARα. This enhances lipid metabolism and improves insulin (B600854) sensitivity, which is crucial for managing type 2 diabetes. wisdomlib.org

α-Glucosidase Inhibition : Certain derivatives act as potent inhibitors of α-glucosidase, an intestinal enzyme responsible for breaking down carbohydrates into glucose. researchgate.net By inhibiting this enzyme, they can delay glucose absorption and lower post-prandial blood glucose levels.

Glucokinase Activation : Benzimidazoles can also function as glucokinase activators. Glucokinase is a key enzyme that facilitates glucose phosphorylation and promotes insulin secretion from the pancreas, thereby helping to control blood sugar. wisdomlib.orgresearchgate.net

Antioxidant Effects : In studies using streptozotocin-induced diabetic rats, newly synthesized benzimidazole derivatives not only ameliorated biochemical markers of diabetes but also enhanced the activity of antioxidant enzymes, suggesting a dual benefit. ekb.eg

The following table summarizes findings on different benzimidazole derivatives and their observed antidiabetic activities.

Derivative ClassTarget/MechanismObserved EffectReference
1,3,4-Oxadiazoles with 2-mercaptobenzimidazoleIn vivo oral glucose tolerance test (OGTT)Improved reduction in blood glucose levels compared to glibenclamide.
Benzimidazole-containing thiazolidinonesHyperglycemic and normoglycemic modelsPotent activity in lowering blood glucose.
Bis-benzimidazole derivativesComparison with glibenclamideSignificant antidiabetic activity.
Potassium salt of benzimidazole-2-carboxaldehyde derivativesStreptozotocin-induced diabetic ratsAmelioration of biochemical parameters, enhanced antioxidant enzymes. ekb.eg

The benzimidazole scaffold has been identified as a crucial pharmacophore for developing potent antiviral agents against a range of challenging viruses.

Zika Virus (ZIKV): In the search for ZIKV inhibitors, a screen of 50 synthesized benzimidazole (BMZ) derivatives identified several compounds that effectively interfere with ZIKV infection in cell-based assays. Structure-activity relationship analysis indicated that substitutions at the C-2, N-1, and C-5 positions of the benzimidazole ring were important for anti-ZIKV activity. A hybrid structure combining benzimidazole and naphthalene (B1677914) rings was found to be a key feature for high potency.

CompoundTarget Cell LineSelectivity Index (SI = CC₅₀/EC₅₀)Key FindingReference
Compound 35 Vero cells115Possessed the highest activity in Vero cells.
Compound 39 Huh-7 cells>37Displayed the highest antiviral efficacy against the African ZIKV strain in Huh-7 cells.
Compound 39 Human neural stem cells12Showed significant inhibition in a physiologically relevant cell system for ZIKV-induced pathologies.

Hepatitis C Virus (HCV): A benzimidazole derivative, designated B5, has been identified as a novel inhibitor of HCV. This compound was found to inhibit HCV infection in a pangenotypic and dose-dependent manner in both hepatoma cell lines and primary hepatocytes. Further investigation revealed that B5 acts by blocking a post-attachment stage of the virus entry step. The development of viral resistance to B5 was linked to a single mutation in the putative fusion peptide of the E1 envelope glycoprotein, providing valuable insight into the HCV fusion mechanism.

Many benzimidazole derivatives exhibit significant antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. Their antioxidant capacity is often evaluated by their ability to inhibit lipid peroxidation (LPO), a key process in cellular damage caused by free radicals.

In one study, a series of imines containing 1H-benzimidazoles were synthesized and evaluated for their in vitro antioxidant activity. The results showed that most of the synthesized compounds possessed LPO inhibitory activity ranging from 15-57%. The most active compound, which featured a p-bromophenyl substituent, achieved 57% inhibition of LPO, a level approaching that of the standard antioxidant butylated hydroxytoluene (BHT) (65% inhibition).

Another study on different benzimidazole derivatives found that a compound designated 10a caused an 84% inhibition of lipid peroxidation at a concentration of 10⁻³ M, outperforming BHT. Furthermore, research on benzimidazoles substituted with hydroxyl groups (phenolic benzimidazoles) demonstrated that these compounds display significant free radical trapping power and iron ion reducing capability, making them promising candidates for development as antioxidant drugs.

The benzimidazole structure is a recognized scaffold for the development of potent anticancer agents, with several derivatives showing specific and potent activity against leukemia cell lines. The benzimidazole ring has been shown to selectively enhance anticancer potency in leukemia models. nih.gov

Recent studies have highlighted specific derivatives with promising antileukemic effects:

A study on a new class of benzimidazole-based derivatives identified compound 4c as having strong selectivity against the leukemia subpanel of the NCI-60 cancer cell line screen, with a selectivity ratio of 5.96 at the GI₅₀ level. nih.gov This compound was found to induce apoptosis through the dual inhibition of EGFR and BRAFV600E. nih.gov

Compound 4f , a hybrid of benzimidazole and oxadiazole, demonstrated cytotoxicity against a broad range of cancer cells, including leukemia. nih.gov

A benzimidazole-quinoline hybrid, compound 37 , exhibited potent antitumor activity against the RPMI-8226 leukemia cell line, with a total growth inhibition of 35%.

These findings underscore the potential of designing benzimidazole-based compounds as targeted therapeutics for various forms of leukemia.

Neurodegenerative Diseases

Benzimidazole derivatives have emerged as promising candidates for the treatment of complex neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.net Their therapeutic potential stems from their ability to target multiple pathological pathways, including neuroinflammation, oxidative stress, cholinesterase activity, and beta-amyloid (Aβ) aggregation. mdpi.comnih.gov

Research has demonstrated that certain benzimidazole derivatives can provide neuroprotection by mitigating ethanol-induced neurodegeneration. nih.govnih.gov These compounds bolster the brain's antioxidant defenses by increasing levels of endogenous antioxidants like glutathione (B108866) (GSH) and glutathione S-transferase (GST), while reducing lipid peroxidation. nih.gov They exert anti-inflammatory effects by inhibiting key mediators such as Tumor Necrosis Factor-alpha (TNF-α), Nuclear Factor-kappa B (NF-κB), and the NLRP3 inflammasome, a key component in the inflammatory cascade. nih.govnih.govmdpi.com This modulation of the neuroinflammatory-oxidative stress cycle is a crucial mechanism for their neuroprotective effects. researchgate.netnih.govacs.org

A primary strategy in Alzheimer's therapy is the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase acetylcholine (B1216132) levels in the brain. nih.gov Numerous benzimidazole derivatives have been synthesized and evaluated for this purpose. nih.govbiointerfaceresearch.comnih.gov For instance, benzimidazole-triazole hybrids have shown potent AChE inhibition, with some compounds exhibiting inhibitory concentrations (IC50) and constants (Ki) in the nanomolar range, comparable to the standard drug donepezil. mdpi.comnih.gov The inhibition mechanism for some of these derivatives has been identified as mixed-type, indicating complex interactions with the enzyme. nih.gov

Furthermore, the aggregation of Aβ peptides into toxic plaques is a hallmark of Alzheimer's disease. Benzimidazole derivatives have been investigated for their ability to bind to and inhibit this aggregation process. nih.govresearchgate.net Some have also been developed as imaging agents for detecting these Aβ aggregates in the brain. researchgate.net The ability of these compounds to act on multiple targets—such as cholinesterases, Aβ aggregation, and neuroinflammation—positions them as highly valuable multitarget agents for Alzheimer's disease. mdpi.comnih.gov

Table 1: Inhibitory Activity of Benzimidazole Derivatives Against Neurodegenerative Disease Targets This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme Compound IC50 / Ki Reference
Benzimidazole-Triazole Acetylcholinesterase (AChE) Compound 3d IC50: 31.9 ± 0.1 nM; Ki: 26.2 nM nih.gov
Benzimidazole-Triazole Acetylcholinesterase (AChE) Compound 3h IC50: 29.5 ± 1.2 nM; Ki: 24.8 nM nih.gov
Benzimidazole-based Thiazole Acetylcholinesterase (AChE) Analogue 16 IC50: 0.10 ± 0.05 µM nih.gov
Benzimidazole-based Thiazole Butyrylcholinesterase (BChE) Analogue 16 IC50: 0.20 ± 0.050 µM nih.gov
Benzimidazole-based Thiazole Acetylcholinesterase (AChE) Analogue 21 IC50: 0.10 ± 0.05 µM nih.gov
Benzimidazole-based Thiazole Butyrylcholinesterase (BChE) Analogue 21 IC50: 0.20 ± 0.050 µM nih.gov
Benzimidazole-based Thiosemicarbazide Acetylcholinesterase (AChE) Analogue 1c IC50: 0.60 ± 0.05 µM nih.gov
Benzimidazole Schiff Base Acetylcholinesterase (AChE) Analogue 2e IC50: 0.60 ± 0.05 µM nih.gov
Benzimidazole Schiff Base Butyrylcholinesterase (BChE) Analogue 2e IC50: 2.20 ± 0.10 µM nih.gov

α-Glucosidase and α-Amylase Inhibition

In the management of type 2 diabetes, a key therapeutic strategy is to control post-prandial hyperglycemia by delaying carbohydrate digestion. This is achieved by inhibiting key enzymes in the digestive tract, namely α-glucosidase and α-amylase. nih.govnih.gov Pancreatic α-amylase is responsible for breaking down large carbohydrates like starch into smaller oligosaccharides, which are then further broken down into absorbable monosaccharides, like glucose, by α-glucosidases located in the small intestine. nih.govmdpi.com By inhibiting these enzymes, the rate of glucose absorption into the bloodstream is slowed down. nih.gov

Benzimidazole derivatives have been identified as effective inhibitors of both α-glucosidase and α-amylase. For example, a study on benzimidazole-oxadiazole hybrids revealed that some of these compounds exhibit potent inhibitory activity against both enzymes. rsc.org The structure-activity relationship (SAR) analysis from various studies indicates that the inhibitory potential is highly dependent on the nature and position of substituents on the benzimidazole ring system. mdpi.com For instance, the presence of di-chloro substitutions on associated aryl rings has been shown to significantly enhance inhibitory activity against both α-amylase and α-glucosidase, in some cases surpassing the potency of the standard drug, acarbose. mdpi.com

Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Heterocyclic Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme Compound IC50 (µM) Reference
Benzimidazole-Oxadiazole Hybrid α-Glucosidase Compound 8 High Inhibition rsc.org
Triazole-bis-Hydrazone α-Amylase Compound 17 0.70 ± 0.05 mdpi.com
Triazole-bis-Hydrazone α-Glucosidase Compound 17 1.10 ± 0.05 mdpi.com
Triazole-bis-Hydrazone α-Amylase Compound 15 1.80 ± 0.10 mdpi.com
Triazole-bis-Hydrazone α-Glucosidase Compound 15 1.50 ± 0.05 mdpi.com
Triazole-bis-Hydrazone α-Amylase Standard Acarbose 10.30 ± 0.20 mdpi.com
Triazole-bis-Hydrazone α-Glucosidase Standard Acarbose 9.80 ± 0.20 mdpi.com

5-HT4 Receptor Antagonism

The serotonin (B10506) 4 (5-HT4) receptor is a G-protein coupled receptor involved in various physiological functions, including gastrointestinal motility and cognitive processes. Consequently, ligands that interact with this receptor are of significant therapeutic interest. Benzimidazole derivatives have been successfully developed as potent 5-HT4 receptor antagonists.

A structure-affinity analysis of a series of N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide derivatives demonstrated high binding affinities in the nanomolar range. biointerfaceresearch.com This study highlighted the importance of a voluminous substituent attached to the basic nitrogen of the ligand for strong receptor recognition. biointerfaceresearch.com The binding affinities (Ki) of these compounds were found to be as low as 0.11 nM, indicating a very high affinity for the 5-HT4 receptor. biointerfaceresearch.com In contrast, a control compound lacking this bulky substituent (R=H) had a significantly lower affinity (Ki = 150 nM), confirming the structural requirements for potent antagonism. biointerfaceresearch.com Other studies on benzimidazolone derivatives have also identified competitive antagonists for the 5-HT4 receptor. nih.govnih.gov

Table 3: Binding Affinities of Benzimidazole Derivatives for the 5-HT4 Receptor This table is interactive. You can sort and filter the data.

Compound Skeleton R Substituent Ki (nM) Reference
N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide Butyl 1.50 biointerfaceresearch.com
N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide 2-[(methylsulfonyl)amino]ethyl 0.40 biointerfaceresearch.com
N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide 5-[(phenylacetyl)amino]pentyl 0.11 biointerfaceresearch.com
N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide 5-[(benzylsulfonyl)amino]pentyl 0.13 biointerfaceresearch.com
N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide Hydrogen 150 biointerfaceresearch.com

Imidazoline (B1206853) Receptor Agonism

Imidazoline receptors (IRs) are a class of receptors that are distinct from adrenergic receptors, although they can be activated by some of the same ligands. frontiersin.org They are divided into three main classes: I1, I2, and I3. The I1 receptor is primarily involved in lowering blood pressure, while I2 receptors are implicated in pain and psychiatric conditions, and I3 receptors regulate insulin secretion. frontiersin.org

Recent research has focused on developing benzimidazole derivatives as agonists for these receptors. mdpi.commdpi.comnih.gov Molecular docking studies have shown that derivatives of benzimidazole with labile natural organic acids, such as ursodeoxycholic acid, arginine, and histidine, exhibit high tropism to all imidazoline receptor carriers. mdpi.comnih.gov In vivo experiments on alloxan-diabetic rats demonstrated that these specific derivatives possess significant sugar-lowering activity. mdpi.commdpi.comnih.gov These findings suggest that new derivatives of benzimidazole can be explored for creating novel classes of imidazoline receptor agonists for potential use in treating conditions like diabetes mellitus and hypertension. mdpi.commdpi.comnih.gov

Pharmacological Mechanisms of Action of Benzimidazole Derivatives

The diverse pharmacological activities of benzimidazole derivatives are a direct result of their versatile chemical structure. nih.gov The fused benzene and imidazole (B134444) rings create a stable, electron-rich aromatic system that can engage in various types of interactions with biological macromolecules. globalauthorid.com The mechanism of action is highly dependent on the specific substitutions made on the benzimidazole core. nih.gov

Interaction with Molecular Targets (Enzymes, Receptors)

Benzimidazole derivatives exert their biological effects by binding to and modulating the activity of a wide range of molecular targets, including enzymes and receptors. researchgate.net

Enzymes: These compounds are known to inhibit numerous enzymes. As discussed, they act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov They also inhibit α-glucosidase and α-amylase for antidiabetic effects, and acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the context of Alzheimer's disease. biointerfaceresearch.comrsc.org The anthelmintic action of drugs like triclabendazole (B1681386) is achieved by disrupting microtubule formation within the parasite.

Receptors: Benzimidazole-based compounds have been designed to act as antagonists or agonists at various receptors. They can function as potent antagonists at 5-HT4 serotonin receptors. nih.govbiointerfaceresearch.com Conversely, other derivatives have been synthesized to act as agonists at different classes of imidazoline receptors (I1, I2, I3), demonstrating hypotensive and sugar-lowering effects. mdpi.comnih.gov The specific interaction with a given receptor is dictated by the three-dimensional shape and electronic properties conferred by the substituents on the benzimidazole scaffold.

Binding to Biological Macromolecules

The ability of benzimidazole derivatives to bind effectively to biological macromolecules like proteins (enzymes, receptors) and nucleic acids is fundamental to their pharmacological activity. This binding is governed by a combination of non-covalent interactions. researchgate.net

Hydrogen Bonding: The benzimidazole nucleus contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms), allowing it to form strong hydrogen bonds with amino acid residues in the active site of a protein. researchgate.net

π-π Stacking Interactions: The flat, aromatic nature of the benzimidazole ring system facilitates π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. researchgate.netnih.gov

Hydrophobic Interactions: Substituents on the benzimidazole ring can form hydrophobic interactions with nonpolar regions of a biological target, contributing significantly to binding affinity.

Coordination with Metals: The nitrogen atoms in the imidazole ring can act as ligands, forming coordination bonds with metal ions present in metalloenzymes or in specially designed metal-based therapeutic complexes. researchgate.net

Interaction with Nucleic Acids: The planar structure of the benzimidazole chromophore allows some derivatives to intercalate between the base pairs of DNA and RNA. This interaction can disrupt DNA replication and transcription, forming the basis of their anticancer and antiviral activities. Molecular docking studies have also shown that benzimidazole complexes can bind to proteins involved in apoptosis, such as p53, BAX, and BCL2.

Inability to Generate Article on "this compound" and Purine Nucleotide Resemblance

A comprehensive search for scientific literature and data has revealed a significant lack of specific information regarding the direct structural and electronic resemblance of the chemical compound this compound to purine nucleotides.

While the broader class of benzimidazole derivatives has been explored in medicinal chemistry as potential purine analogs, detailed comparative studies, molecular modeling data, and research findings focusing specifically on this compound in this context are not available in the public domain.

Initial and subsequent targeted searches for information on the structural comparison, bioisosteric replacement, electronic properties, and molecular modeling of this compound as a purine mimic did not yield any specific results. Further attempts to find literature on its activity as a kinase inhibitor at purine binding sites or its interaction with purinergic receptors were also unsuccessful.

Consequently, it is not possible to generate a scientifically accurate and detailed article on the "Resemblance to Purine Nucleotides" for the specified compound as requested in the outline. The foundational research and data required to address this topic are not present in the currently accessible scientific literature.

Applications in Materials Science and Supramolecular Chemistry

Polymer Chemistry and High-Performance Materials

APBIA serves as a fundamental building block, or monomer, for a range of robust polymers. specialchem.com The presence of the benzimidazole (B57391) ring and aromatic amine groups imparts exceptional thermal stability and mechanical strength to the resulting polymer chains. bluedolphinchemicals.com

The compound is a key diamine monomer used in the synthesis of high-performance polyimides (PIs) and para-aramid aerogels. These materials are known for their remarkable properties, which are directly influenced by the rigid structure of the APBIA monomer.

In a specific application, a novel para-aramid aerogel was synthesized through the reaction of terephthaloyl dichloride with 2-(4-aminophenyl)-1H-benzimidazol-5-amine. nih.gov This resulted in a highly porous material capable of serving as a support for catalysts. nih.gov Polyimide aerogels, in general, are noted for being lightweight, having high porosity (>90%), large surface areas, and low thermal conductivity, making them excellent insulation materials. nih.gov The properties of these aerogels can be tuned based on the rigidity of the monomer building blocks. rsc.org

Table 1: Properties of APBIA-based Aerogels

Property Value/Description Source
Composition Para-aramid polymer from terephthaloyl dichloride and APBIA. nih.gov
Porosity Typically > 90% for related polyimide aerogels. nih.gov
Surface Area 230 to 280 m²/g for related PI-aerogels. nih.gov
Thermal Conductivity As low as 14 mW/m-K for related PI-aerogels. nih.gov

| Key Feature | The resulting aerogel readily binds Pd(II) ions for catalytic use. | nih.gov |

Building on the SPIBI structure, APBIA is integral to the fabrication of advanced organic-inorganic hybrid proton exchange membranes. chemicalbook.com Research has shown that SPIBIs synthesized from APBIA can be combined with polyhedral oligomeric silsesquioxane glycidyl (B131873) ethers (G-POSS) to create these hybrid membranes. chemicalbook.com This process results in crosslinked membranes with significantly improved mechanical properties, as well as enhanced oxidative and hydrolytic stability compared to the pure SPIBI membranes. chemicalbook.com Another approach involves incorporating amino-functionalized materials, like certain metal-organic frameworks (MOFs), into a sulfonated polymer matrix to create acid-base pairs that facilitate proton conduction. researchgate.net

Table 2: Performance Enhancements in Hybrid PEMs

Feature Improvement Noted Source
Crosslink Density Good, with gel fractions above 75%. chemicalbook.com
Mechanical Properties Significantly improved. chemicalbook.com
Oxidative Stability Significantly improved. chemicalbook.com

| Hydrolytic Stability | Significantly improved. | chemicalbook.com |

The exceptional properties of polyimides derived from this compound make them highly suitable for demanding applications in the semiconductor and aerospace industries. These polymers exhibit outstanding thermal resistance, a low coefficient of thermal expansion, and strong adhesion to metals like copper. These characteristics are critical for the reliability and performance of semiconductor packaging.

In the aerospace sector, polyimide aerogels based on monomers like APBIA are prized for their unique combination of low density and high thermal stability. nih.gov Flexible and foldable thin films made from these aerogels are considered ideal insulation materials for space suits and inflatable structures used for habitats or planetary re-entry decelerators. nih.gov

Catalysis

The molecular structure of this compound is not only beneficial for polymer science but also lends itself to applications in catalysis. bluedolphinchemicals.com

The tertiary amine nitrogen atoms within the benzimidazole ring of APBIA enable strong coordination with transition metal ions, such as palladium (Pd²⁺) and copper (Cu²⁺). This property allows the compound and polymers derived from it to act as effective ligands, forming stable heterogeneous catalysts. For instance, a para-aramid aerogel synthesized from APBIA readily binds with Pd²⁺ ions. nih.gov This resulting palladium-loaded aerogel serves as an efficient and selective heterogeneous catalyst for hydrogenation reactions. nih.gov

Heterogeneous Catalysis (Hydrogenation, Oxidation Reactions)

The molecular architecture of this compound, particularly the presence of tertiary amine nitrogens within the benzimidazole ring system, allows for strong coordination with transition metal ions. This characteristic is foundational to its potential application in heterogeneous catalysis. By coordinating with metals such as palladium (Pd²⁺) or copper (Cu²⁺), APBIA can serve as a ligand in the formation of complex catalysts. These catalysts are significant in various chemical transformations, including hydrogenation and oxidation reactions.

In the context of catalyst synthesis, a notable development is the use of a metal-organic framework (MOF), specifically Pd@MIL-101(Cr), as a bifunctional catalyst for the tandem synthesis of 2-(4-aminophenyl)-1H-benzimidazole itself. researchgate.netresearchgate.net This process involves an initial acid-catalyzed reaction followed by the catalytic hydrogenation of a nitro group, underscoring the role of advanced catalytic systems in the production of this very compound. researchgate.netresearchgate.net

While direct and extensive research detailing the performance of APBIA as a ligand in heterogeneous catalytic systems for hydrogenation and oxidation is not widely documented in publicly available literature, the fundamental principles of coordination chemistry strongly support this potential application. The stable complexes formed between benzimidazole derivatives and transition metals are known to be active in various catalytic processes. nih.govnih.gov For instance, copper-benzimidazole complexes have been explored for their catalytic activity in oxidation reactions. nih.gov The dual amine groups on the APBIA molecule could further enhance its role as a ligand, potentially leading to catalysts with improved stability and activity. However, specific performance data and detailed mechanistic studies for APBIA-based heterogeneous catalysts remain an area for future research.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where this compound holds considerable promise. The self-assembly of molecules into well-defined, functional superstructures is governed by a range of intermolecular forces. The structure of APBIA is conducive to participating in several of these interactions, paving the way for its use as a building block in complex molecular architectures.

The supramolecular behavior of APBIA is dictated by several key non-covalent interactions:

Hydrogen Bonding: The APBIA molecule possesses multiple sites for hydrogen bonding. The amine groups (-NH₂) and the imidazole (B134444) N-H group can act as hydrogen bond donors, while the nitrogen atoms within the imidazole ring can act as hydrogen bond acceptors. cymitquimica.com These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. mdpi.comchemrxiv.org The ability to form extensive hydrogen-bonded networks is a critical factor in the self-assembly of supramolecular structures.

π-π Stacking: The aromatic benzimidazole and phenyl rings in APBIA can participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings, contribute to the stability of the resulting supramolecular assemblies and can influence their electronic properties.

Metal Coordination: As previously mentioned, the nitrogen atoms of the imidazole ring are effective coordination sites for metal ions. chemicalbook.com This interaction is not only crucial for catalysis but also for the construction of supramolecular structures such as coordination polymers and metal-organic frameworks.

While the potential for these interactions is inherent in the structure of APBIA, detailed crystallographic studies that fully elucidate the intricate supramolecular assemblies of this specific compound are not extensively available.

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comnih.govmdpi.comrsc.org The properties of these materials, such as porosity, stability, and functionality, can be tuned by carefully selecting the metal and organic components.

Given its rigid structure and multiple coordination sites, this compound is a potential candidate for use as an organic linker in the synthesis of coordination polymers and MOFs. chemicalbook.com The diamine functionality allows for the possibility of polymerization reactions to form polyimides, which are known for their thermal stability. chemicalbook.comchemicalbook.com The benzimidazole core can coordinate with metal centers, creating extended networks.

Although the direct use of APBIA as a primary linker in the synthesis of coordination polymers or MOFs is not yet a major focus of reported research, the synthesis of APBIA within the pores of a MOF highlights the intimate relationship between this molecule and framework materials. researchgate.net The broader field of coordination chemistry has seen the successful use of various benzimidazole and triazole-based ligands for the construction of a wide array of coordination polymers and MOFs with interesting properties and applications. mdpi.comnih.govmdpi.comfau.de

Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators (LMWGs) into a three-dimensional network that immobilizes the solvent. These gels can be designed to be responsive to external stimuli such as pH, temperature, or the presence of specific ions or molecules, making them attractive for applications in sensing and bio-imaging. chemicalbook.comnih.govnih.govmdpi.commdpi.com

The ability of a molecule to act as a gelator is often dependent on its capacity to form directional, non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to the formation of long, entangled fibers. The structural characteristics of APBIA, with its multiple hydrogen bonding sites and aromatic systems, suggest its potential as a component in the design of LMWGs. However, there is currently a lack of specific research on the use of this compound or its simple derivatives in the development of supramolecular gels. The exploration of its gelation properties could open up new avenues for the application of this compound in smart materials.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. The host molecule contains a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. This area of supramolecular chemistry has applications in sensing, catalysis, and drug delivery.

The design of host molecules often incorporates aromatic surfaces and hydrogen bonding functionalities to achieve selective binding of guests. While the rigid and functionalized structure of APBIA could potentially be integrated into larger macrocyclic or cage-like host structures, there is no significant body of research that specifically describes the use of this compound in host-guest chemistry applications. General principles of host-guest chemistry often utilize macrocyclic hosts like pillararenes to bind specific guest molecules. mdpi.com

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a major technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the emissive layer, charge transport layers, and host materials.

Benzimidazole derivatives are a well-established class of materials in OLED technology. Their electron-deficient nature often imparts good electron-transporting properties, and their rigid, aromatic structure can lead to high thermal stability and desirable photoluminescent properties. Many benzimidazole-based compounds have been synthesized and investigated for their electroluminescent properties, often as host materials for phosphorescent emitters or as blue fluorescent emitters themselves. nih.gov

For example, novel pyrene-benzimidazole derivatives have been synthesized and shown to be promising blue emitters for OLEDs. nih.gov These compounds are designed to reduce intermolecular aggregation in the solid state, leading to efficient and pure blue emission. An OLED device using one such derivative as a non-doped emissive layer exhibited a maximum external quantum efficiency of 4.3%. nih.gov

Despite the extensive research on benzimidazole-containing materials for OLEDs, there is a lack of specific studies focusing on the application of this compound in this field. The presence of the two amine groups would significantly influence its electronic and photophysical properties compared to other benzimidazole derivatives. Further research would be needed to determine its potential as an emissive material, a charge transporter, or a host in OLED devices.

Chemosensors and Ion Recognition

A comprehensive search of scientific databases does not yield specific studies where this compound itself has been developed or utilized as a primary component for chemosensors or in ion recognition applications. Research in this field tends to focus on other functionalized benzimidazole derivatives, which are designed to exhibit specific changes in their optical or electrochemical properties upon binding with target ions. There is no available data to suggest that this compound has been investigated for these specific purposes.

Corrosion Inhibition

The use of benzimidazole derivatives as corrosion inhibitors, particularly for steel in acidic environments, is a well-established area of study. These compounds typically function by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. However, specific research and performance data on the application of this compound as a corrosion inhibitor are not found in the available literature. Studies on corrosion inhibition predominantly feature other isomers or derivatives of benzimidazole. Therefore, no detailed research findings or data tables on its efficacy as a corrosion inhibitor can be presented.

The primary documented application of this compound in materials science is as a monomer for producing high-performance polymers. It serves as a building block for sulfonated polyimides which are used in the fabrication of proton exchange membranes. chemicalbook.com It has also been identified as a useful component in the creation of aerogel lithium battery separators. chemicalbook.com

Future Directions and Research Perspectives

Rational Design of Novel Analogs with Enhanced Efficacy and Selectivity

The benzimidazole (B57391) core is a privileged scaffold in drug discovery, and the rational design of novel analogs of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine is a promising avenue for developing therapeutics with improved potency and selectivity. sigmaaldrich.com Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the molecule's structure affect its biological activity.

Key areas for modification on the 2-(4-aminophenyl)benzimidazole backbone include the amine groups, the phenyl ring, and the benzimidazole nucleus itself. For instance, substitutions on the phenyl ring can significantly influence the anticancer activity of these compounds. The introduction of halogen atoms or methyl groups adjacent to the amino group in the 2-phenyl ring of related 2-(4-aminophenyl)benzothiazoles has been shown to enhance potency against sensitive breast cancer cell lines. nih.gov

The following table summarizes potential modification sites and their expected impact on biological activity, based on general SAR principles for benzimidazole derivatives.

Modification SitePotential SubstituentsDesired Outcome
5-Amino Group Acylation, Alkylation, SulfonylationModulate solubility, cell permeability, and target binding.
4'-Amino Group Heterocyclic rings, amides, ureasEnhance interactions with specific biological targets like kinases. researchgate.net
Benzimidazole N-H Alkyl chains, substituted benzyl (B1604629) groupsImprove pharmacokinetic properties and potentially alter target specificity.
Phenyl Ring Electron-donating or withdrawing groupsFine-tune electronic properties to optimize target engagement.

Future research will likely focus on creating libraries of these analogs and screening them against a wide range of biological targets to identify lead compounds for further development.

Exploration of Multi-Targeted Therapies

The complexity of diseases like cancer and neurodegenerative disorders often necessitates therapeutic approaches that can modulate multiple biological targets simultaneously. The benzimidazole scaffold is well-suited for the design of multi-target-directed ligands due to its ability to interact with various enzymes and receptors. nih.gov The this compound structure can serve as a starting point for developing such multi-targeted agents.

For example, benzimidazole derivatives have been identified as inhibitors of multiple kinases, which are key players in cancer cell signaling pathways. rsc.org By rationally modifying the this compound core, it may be possible to design compounds that concurrently inhibit several kinases involved in tumor growth and proliferation. This polypharmacological approach could lead to more effective cancer treatments with a reduced likelihood of drug resistance. nih.gov

Potential multi-target strategies involving this scaffold include:

Dual Kinase Inhibitors: Designing analogs that can inhibit both receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular kinases (e.g., BRAF, MEK).

Anticancer and Anti-inflammatory Agents: Creating hybrid molecules that combine the cytotoxic properties of benzimidazoles with anti-inflammatory activity to address the role of inflammation in cancer.

Neuroprotective and Anti-amyloid Agents: For neurodegenerative diseases, developing derivatives that can both protect neurons from damage and inhibit the aggregation of amyloid-beta peptides.

Integration of Advanced Computational Approaches in Drug Discovery

Computational chemistry plays an increasingly vital role in modern drug discovery, offering tools to predict the properties and activities of molecules before their synthesis. Advanced computational approaches are being integrated into the research of this compound and its derivatives to accelerate the discovery of new therapeutic agents.

Molecular docking studies can be used to predict how these molecules bind to the active sites of biological targets, providing insights into the molecular basis of their activity. researchgate.netQuantum chemical calculations , such as Density Functional Theory (DFT), can elucidate the electronic structure and reactivity of these compounds, helping to understand their chemical behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of newly designed analogs and to prioritize which compounds to synthesize and test.

The following table illustrates how different computational techniques can be applied to the study of this compound derivatives.

Computational TechniqueApplicationPotential Outcome
Molecular Docking Predict binding modes to protein targets (e.g., kinases, DNA).Identify key interactions and guide the design of more potent inhibitors.
Molecular Dynamics Simulations Simulate the dynamic behavior of the ligand-protein complex over time.Assess the stability of binding and understand the conformational changes involved.
QSAR Develop predictive models for biological activities like anticancer or antimicrobial effects.Prioritize the synthesis of analogs with the highest predicted activity.
DFT Calculations Analyze electronic properties, molecular orbitals (HOMO-LUMO), and reactivity.Understand the chemical reactivity and spectroscopic properties of the compounds.

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The development of environmentally benign synthetic routes for this compound is an important area of future research.

Traditional methods for benzimidazole synthesis often involve harsh reaction conditions and the use of toxic solvents and reagents. mdpi.com Greener alternatives are being explored, including:

Catalytic Synthesis: The use of reusable and non-toxic catalysts, such as ammonium (B1175870) chloride, can promote the reaction under milder conditions. Metal-catalyzed reactions are also being developed to improve efficiency. nih.gov

Green Solvents: Replacing hazardous organic solvents with more environmentally friendly options like water or ethanol (B145695). nih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to synthesis. mdpi.com

The table below compares conventional and green synthesis approaches for benzimidazole derivatives.

Synthesis ParameterConventional MethodsGreen Chemistry Approaches
Solvents Nitrobenzene, Acetic AcidWater, Ethanol, Ionic Liquids
Catalysts Strong acids (e.g., PPA)Reusable solid acids, nanocatalysts, enzymes mdpi.commdpi.com
Energy Source Conventional heating (reflux)Microwave irradiation, ultrasound
Byproducts Often significant and potentially hazardousMinimized through atom-economical reactions

Unveiling Novel Biological Mechanisms and Pathways

While the anticancer and antimicrobial properties of benzimidazoles are well-documented, the precise biological mechanisms and pathways through which this compound and its analogs exert their effects are still being elucidated. Future research will focus on identifying novel biological targets and signaling pathways modulated by these compounds.

Benzimidazole derivatives have been shown to target various components of cellular machinery, including:

Microtubules: Some benzimidazoles interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.com

Kinases: As mentioned earlier, they can inhibit a wide range of protein kinases involved in cell proliferation and survival. rsc.org

DNA and Associated Enzymes: The structural similarity of the benzimidazole core to purine (B94841) nucleosides allows some derivatives to interact with DNA and inhibit enzymes like topoisomerases. nih.gov

Androgen Receptors: Certain benzimidazole derivatives have shown potential as androgen receptor antagonists, which is relevant for the treatment of prostate cancer. nih.gov

Dihydrofolate Reductase (DHFR): Inhibition of this enzyme disrupts the synthesis of essential cellular components, leading to cell death. nih.gov

Advanced techniques such as proteomics, genomics, and high-throughput screening will be instrumental in identifying new targets and understanding the complex biological networks affected by these compounds.

Expansion of Applications in Smart Materials and Nanotechnology

Beyond its therapeutic potential, this compound is a valuable building block for the creation of advanced materials with unique properties. Its rigid, aromatic structure and hydrogen-bonding capabilities make it an excellent monomer for high-performance polymers.

Future applications in smart materials and nanotechnology include:

High-Performance Polymers: This compound is used to synthesize polyimides and other polymers with exceptional thermal stability and mechanical strength, suitable for applications in the electronics and aerospace industries. nih.gov

Fluorescent Sensors: The benzimidazole moiety can be incorporated into polymers to create fluorescent materials that can act as sensors for detecting metal ions or other analytes.

Organic Light-Emitting Diodes (OLEDs): Benzimidazole-containing materials are being investigated for use in OLEDs due to their favorable electronic and photophysical properties.

Nanomaterials: The amine groups on the molecule provide sites for functionalizing nanoparticles, such as gold nanoparticles, to create materials with novel properties, for instance, for antimicrobial applications.

The development of new polymers and nanomaterials based on this versatile scaffold holds significant promise for a wide range of technological advancements.

Q & A

Q. What are the established synthesis routes for 2-(4-aminophenyl)-1H-benzimidazol-5-amine, and how do reaction conditions influence yield?

The compound is commonly synthesized via condensation, reduction, and cyclization reactions. For example, a cost-effective route uses 2,4-dinitroaniline (DNBA) and p-nitrobenzoyl chloride (NBC) as starting materials. Key steps include nitro group reduction (e.g., catalytic hydrogenation) and acid-mediated cyclization to form the benzimidazole core . Optimizing reaction temperatures (e.g., 80–100°C for cyclization) and stoichiometric ratios (e.g., 1:1.2 DNBA:NBC) can achieve yields >85% . Alternative routes involve polycondensation with dianhydrides like PMDA for polymer applications .

Q. How is the structural purity of this compound validated in synthetic workflows?

Characterization typically combines HPLC (for purity >98%), FTIR (N-H stretching at 3300–3400 cm⁻¹, aromatic C=C at 1600 cm⁻¹), and NMR (*¹H NMR: δ 6.8–7.4 ppm for aromatic protons, δ 4.9 ppm for -NH₂ groups) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 224.106 . X-ray diffraction is used in polymer composites to verify crystallinity and hydrogen-bonding networks .

Q. What are the primary applications of this compound in materials science?

It serves as a diamine monomer in polyimides (PIs) and para-aramids, enhancing thermal stability (decomposition >500°C) and mechanical strength (tensile modulus >3.5 GPa) . In mixed-matrix membranes (MMMs), its incorporation into 6FDA-based PIs improves CO₂/CH₄ selectivity (up to 32) via rigid benzimidazole units . It also forms catalytic aerogels for hydrogenation reactions, leveraging high surface area (>400 m²/g) and amine-active sites .

Advanced Research Questions

Q. How do structural modifications of this compound affect polymer performance in extreme environments?

Introducing pyrimidine side groups or ether linkages (e.g., in SPMNH2 copolymers) reduces CTE (coefficient of thermal expansion) by 40% (from 50 ppm/K to 30 ppm/K) while maintaining adhesion to copper substrates . Substitution at the benzimidazole N-H with alkyl groups (e.g., methyl) disrupts hydrogen bonding, lowering glass transition temperatures (Tg) by 20–30°C but improving solubility in polar aprotic solvents .

Q. What experimental strategies resolve contradictions in reported thermal stability data for benzimidazole-based polyimides?

Discrepancies in decomposition temperatures (450–550°C) arise from differences in curing protocols (e.g., stepwise heating vs. isothermal) and moisture content. Controlled annealing at 250°C under vacuum (<10 Pa) eliminates residual solvents and stabilizes imide linkages, achieving consistent TGA profiles . Pairing with ZIF-8 in MMMs further enhances stability by limiting polymer chain mobility .

Q. How can synthesis scalability be balanced with environmental safety for this compound?

While traditional routes use toxic solvents (e.g., NMP), green alternatives like ionic liquids (e.g., [BMIM][BF₄]) reduce waste and energy consumption. However, nitro group reductions require careful handling due to intermediate genotoxicity (e.g., arylhydroxylamines). Continuous flow reactors minimize hazards by enabling in-situ quenching and real-time monitoring . Toxicity data (oral rat LD₅₀: 5 g/kg) mandate PPE and fume hood use during bulk synthesis .

Q. What role does this compound play in dynamic covalent networks for recyclable polymers?

When cured with levulinic acid-derived epoxy resins, it forms imine-linked thermosets. These networks exhibit >90% chemical recyclability under acidic conditions (pH 2, 80°C) while retaining tensile strength (∼60 MPa) after three cycles. The benzimidazole moiety stabilizes the network via π-π stacking, delaying mechanical failure .

Methodological Considerations

  • Contradiction Management : Cross-validate thermal data using DSC, TGA, and DMA to account for processing artifacts .
  • Safety Protocols : Implement LC-MS monitoring during scale-up to detect genotoxic intermediates .
  • Material Optimization : Use DFT calculations to predict monomer reactivity and polymer chain packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.